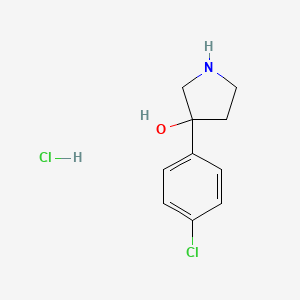

3-(4-Chlorophenyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Chlorophenyl)pyrrolidin-3-ol involves various chemical reactions, including the use of Co(III) complexes with pyrrolidine as part of the coordination sphere. These syntheses are characterized by specific reactions involving morpholine, pyrrolidine, and piperidine, leading to the formation of complexes that have been studied through X-ray diffraction, revealing intricate hydrogen bond interactions and coordination polyhedra with C_s symmetry (Amirnasr et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using crystallography, demonstrating that these molecules can form orthorhombic crystals. The structure typically consists of rigid rings connected by single bonds, displaying synclinal conformations and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and reactivity (Ratajczak-Sitarz et al., 1990).

Scientific Research Applications

Molecular and Crystal Structure Analysis : The chlorophenyl and pyrrolidine moieties in related compounds have been analyzed for their molecular and crystal structures, contributing to the understanding of their physical and chemical properties (Ray et al., 1997); (Sivakumar et al., 1995).

Incorporation into Oligodeoxynucleotides : N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been synthesized and incorporated into oligodeoxynucleotides, showing effects on the stability of DNA and RNA duplexes (Filichev & Pedersen, 2003).

Coordination Chemistry and Spectroscopic Characterization : Studies on Co(III) complexes involving pyrrolidine derivatives have been conducted, contributing to coordination chemistry and providing insights through spectroscopic characterization (Amirnasr et al., 2001).

Synthesis of Enantiopure Pyrrolidine Derivatives : Enantiomerically pure pyrrolidine derivatives have been synthesized and evaluated for potential antithrombin activity, involving computational molecular docking studies (Ayan et al., 2013).

Investigation of Fungicidal Activity : Research has been conducted on the synthesis of compounds related to 3-(4-Chlorophenyl)pyrrolidin-3-ol for potential fungicidal activity (Kuzenkov & Zakharychev, 2009).

Molecular Docking and Antimicrobial Activity : Studies involving the synthesis of molecules containing the this compound structure have been conducted to evaluate their antimicrobial activity through molecular docking simulations (Sivakumar et al., 2021).

Stereospecific Synthesis of Medicinal Compounds : The stereospecific synthesis of medicinal compounds like Baclofen and PCPGABA through 3-(4-Chlorophenyl)pyrrolidines has been explored (Yoshifuji & Kaname, 1995).

Pyrrolidines as Biological Effectors : Research into the synthesis of pyrrolidines highlights their importance in medicine and industry, including their potential as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Anticonvulsant Properties : The synthesis and evaluation of N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(4-chlorophenyl) derivatives, have been studied for their anticonvulsant properties (Kamiński et al., 2013).

Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : Studies on the rearrangement of chlorinated pyrrolidin-2-ones for the synthesis of compounds with potential applications in agrochemicals and medicine have been reported (Ghelfi et al., 2003).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidine derivatives, which include 3-(4-chlorophenyl)pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can have a variety of biological effects .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVQGCMJFBZRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)